3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine
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Overview
Description
3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group attached to a phenylalanine backbone, with a hydroxycarbamoyl group providing additional functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylase (HDAC) enzymes, leading to changes in gene expression and inducing apoptosis in cancer cells . The compound’s hydroxycarbamoyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Abexinostat: Another HDAC inhibitor with a similar hydroxycarbamoyl group.
CM-352: A compound with a similar phenoxy structure used in antihemorrhagic applications.
Uniqueness
3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
918157-29-6 |
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Molecular Formula |
C16H16N2O5 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[4-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(20)21)9-10-2-1-3-13(8-10)23-12-6-4-11(5-7-12)15(19)18-22/h1-8,14,22H,9,17H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChI Key |
SZUMNJBJJUYNND-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NO)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NO)CC(C(=O)O)N |
Origin of Product |
United States |
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